molecular formula C19H22N4O4 B2981048 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1448071-92-8

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No.: B2981048
CAS No.: 1448071-92-8
M. Wt: 370.409
InChI Key: HZTLTHQLNKUKTI-UHFFFAOYSA-N
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Description

The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a complex organic molecule featuring a piperazine ring linked to a benzo[d][1,3]dioxole moiety and a pyrazolo[5,1-b][1,3]oxazine structure

Mechanism of Action

Target of Action

It is associated withNeuronal Signaling and Adrenergic Receptor . These targets play a crucial role in transmitting signals across neurons and are involved in various physiological responses.

Mode of Action

It is suggested that the compound may stimulate the brain cortex in a “dopaminergic” type during treatment . This implies that the compound might interact with its targets by mimicking the action of dopamine, a neurotransmitter that plays a significant role in reward and movement regulation.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein . It is also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . About 68% of the absorbed compound is excreted from the kidneys in the form of metabolites within 24 hours, and about 50% is cleared within 48 hours . Approximately 25% is excreted via bile . These properties impact the compound’s bioavailability and duration of action.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone may interact with enzymes, proteins, and other biomolecules involved in cell proliferation and survival.

Cellular Effects

In terms of cellular effects, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This indicates that this compound could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds have shown good selectivity between cancer cells and normal cells . This suggests that the effects of this compound on cellular function may change over time.

Metabolic Pathways

It is known that similar compounds have a half-life of 1.7 to 6.9 hours and are primarily excreted in the urine as metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of benzo[d][1,3]dioxole with piperazine under controlled conditions to form the benzo[d][1,3]dioxol-5-ylmethyl piperazine intermediate.

    Cyclization to Form Pyrazolo[5,1-b][1,3]oxazine: The intermediate is then subjected to cyclization reactions involving appropriate reagents to form the pyrazolo[5,1-b][1,3]oxazine ring.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrazolo[5,1-b][1,3]oxazine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine or benzo[d][1,3]dioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antidepressant agent.

    Biological Studies: The compound is used in studies exploring its effects on neurotransmission and receptor binding.

    Chemical Biology: It serves as a probe to study the interaction of complex organic molecules with biological systems.

    Pharmaceutical Development: Potential use in the development of new therapeutic drugs targeting neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone: stands out due to its unique combination of structural features, which may confer distinct pharmacological properties and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-19(15-11-18-23(20-15)4-1-9-25-18)22-7-5-21(6-8-22)12-14-2-3-16-17(10-14)27-13-26-16/h2-3,10-11H,1,4-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTLTHQLNKUKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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